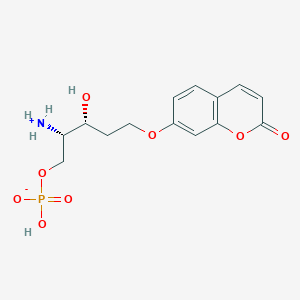

S1P Lyase Fluorogenic Substrate

Description

Properties

Molecular Formula |

C14H18NO8P |

|---|---|

Molecular Weight |

359.27 g/mol |

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1 |

InChI Key |

XHAKPJBOPPIZOR-NWDGAFQWSA-N |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O |

Origin of Product |

United States |

S1p Lyase Fluorogenic Substrate: a Tool for Measuring Enzyme Activity

The Advent of Fluorogenic Assays for S1PL

Traditional methods for measuring S1PL activity often relied on the use of radioactive isotopes, which are cumbersome and present safety concerns. nih.govnih.gov The development of fluorescence-based assays has provided a safer, more sensitive, and more convenient alternative. nih.gov

Fluorogenic assays utilize a substrate that is not fluorescent until it is acted upon by the enzyme of interest. bpsbioscience.com In the case of S1PL, a fluorogenic substrate is a molecule that mimics S1P but has a fluorescent group (a fluorophore) attached in such a way that its fluorescence is quenched. When S1PL cleaves the substrate, the fluorophore is released, resulting in a measurable increase in fluorescence. nih.govpnas.org

A widely used S1P lyase fluorogenic substrate is a coumarinic sphinganine (B43673) 1-phosphate analog. nih.gov In this molecule, the fluorescent umbelliferone (B1683723) group is linked to the sphinganine backbone. While part of the larger molecule, the umbelliferone is not fluorescent. nih.gov

Mechanism of Action

The mechanism of the fluorogenic assay for S1PL is a two-step process. First, S1PL recognizes and cleaves the fluorogenic substrate, producing a coumarinic aldehyde. nih.gov Subsequently, this aldehyde undergoes a process called β-elimination at a neutral to alkaline pH, which releases the highly fluorescent product, umbelliferone. nih.gov The intensity of the fluorescence is directly proportional to the activity of the S1PL enzyme.

Research Applications

The development of S1P lyase fluorogenic substrates has significantly advanced research into sphingolipid metabolism.

Fluorogenic assays are particularly well-suited for high-throughput screening (HTS), a process that allows researchers to rapidly test thousands of chemical compounds for their ability to inhibit S1PL activity. mdpi.comresearchgate.net This is crucial for the discovery of new drug candidates. The simplicity and speed of fluorogenic assays make them ideal for this large-scale screening. bpsbioscience.com

Fluorogenic substrates are also invaluable for detailed studies of S1PL enzyme kinetics. By measuring the rate of fluorescence increase at different substrate concentrations, researchers can determine key enzymatic parameters. Similarly, these assays can be used to characterize the potency and mechanism of action of S1PL inhibitors. mdpi.com

Advantages and Limitations

Fluorogenic assays offer several advantages over older methods. They are generally more sensitive, have a lower background signal, and are simpler to perform, often in a homogeneous "no-wash" format that is ideal for HTS. nih.govbpsbioscience.com They also avoid the safety and disposal issues associated with radioactive materials. nih.gov

While powerful, fluorogenic assays are not without potential limitations. It is important to consider that fluorescent substrates may have different binding affinities for the enzyme compared to the natural substrate. nih.gov Additionally, the presence of other fluorescent compounds in a sample or the occurrence of multiple fluorescent byproducts can interfere with the assay. nih.gov

Methodological Approaches Utilizing S1p Lyase Fluorogenic Substrates

In Vitro Enzyme Activity Assays

In vitro assays are fundamental for delineating the biochemical properties of S1PL and for screening potential inhibitors. The use of fluorogenic substrates has significantly streamlined these assays, offering a safer and often more sensitive alternative to traditional radiolabel-based methods. nih.govnih.gov

Preparation of Enzyme Sources (Recombinant S1PL, Cell Lysates, Tissue Homogenates)

To measure S1PL activity, a source of the enzyme is required. This can be obtained from several sources, each with its own advantages and considerations.

Recombinant S1PL: For detailed kinetic studies and inhibitor screening, highly purified recombinant S1PL is often the enzyme source of choice. This involves expressing the S1PL gene, which has been cloned into an expression vector, in a suitable host system such as bacteria or insect cells. The recombinant protein is then purified to homogeneity. This approach provides a clean system, free from other cellular components that might interfere with the assay.

Cell Lysates: Cell lysates offer a more physiologically relevant source of S1PL, as the enzyme is present in its native cellular environment. To prepare cell lysates, cultured cells are harvested and then broken open (lysed) using various methods, such as sonication or detergents. thermofisher.comprotocols.ioptglab.comyoutube.commerckmillipore.com The resulting mixture, containing the cellular proteins including S1PL, is then clarified by centrifugation to remove cellular debris. thermofisher.comptglab.com Protein concentration in the lysate is determined to normalize enzyme activity. thermofisher.comptglab.com For example, S1PL activity has been successfully measured in lysates from HEK293 cells, mouse embryonic carcinoma F9 cells, and other cell lines. nih.govnih.gov

Tissue Homogenates: To investigate S1PL activity in specific organs or tissues, tissue homogenates are prepared. ptglab.comthermofisher.comiqvia.comresearchgate.netrndsystems.comresearchgate.net This involves disrupting the tissue structure to release the cellular contents. ptglab.comthermofisher.comiqvia.comresearchgate.net Tissues are typically minced and then homogenized using mechanical methods like a Potter-Elvehjem homogenizer or a tissue lyser. thermofisher.comiqvia.com The resulting homogenate is then centrifuged to pellet debris, and the supernatant containing the soluble proteins, including S1PL, is used for the activity assay. thermofisher.comiqvia.comrndsystems.com This method allows for the comparison of S1PL activity across different tissues. thermofisher.com

Optimized Reaction Conditions and Buffer Systems (e.g., pH, Co-factors like Pyridoxal (B1214274) 5′-Phosphate (PLP))

To ensure accurate and reproducible measurements of S1PL activity, the reaction conditions must be carefully optimized.

pH: S1PL activity is pH-dependent. The optimal pH for the reaction is typically in the neutral to slightly alkaline range.

Co-factors: S1PL is a pyridoxal 5′-phosphate (PLP)-dependent enzyme, meaning PLP is an essential cofactor for its catalytic activity. nih.govnih.govnih.govdrugbank.com Therefore, PLP must be included in the reaction buffer to ensure the enzyme is in its active holoenzyme form. nih.gov The concentration of PLP itself can be optimized for maximal enzyme activity, with concentrations in the micromolar range being common. nih.govnih.gov

Buffer Composition: The buffer system is chosen to maintain the optimal pH and provide a suitable environment for the enzyme. A common buffer used is potassium phosphate (B84403) buffer. nih.gov Other components may be added to the buffer to enhance enzyme stability and activity, such as detergents like Triton X-100 to solubilize the lipid substrate and the membrane-bound enzyme, and reducing agents like dithiothreitol (B142953) (DTT). nih.gov

An example of an optimized reaction buffer for an S1PL assay using a fluorogenic substrate could contain potassium phosphate buffer, EDTA, DTT, sucrose, NaF, and Triton X-100, in addition to the essential cofactor PLP. nih.gov

Detection Modalities: Spectrofluorimetry and HPLC with Fluorescence Detection

The choice of detection modality depends on the specific fluorogenic substrate used and the required sensitivity of the assay.

Spectrofluorimetry: This is a common and straightforward method for measuring the increase in fluorescence over time as the fluorogenic substrate is cleaved by S1PL. The reaction is typically performed in a microplate format, allowing for high-throughput screening of multiple samples simultaneously. The fluorescence is measured at specific excitation and emission wavelengths characteristic of the released fluorophore, such as umbelliferone (B1683723) or a BODIPY dye. nih.govcaymanchem.comnih.gov

HPLC with Fluorescence Detection: For certain fluorogenic substrates, particularly those where the product and substrate have similar fluorescence properties, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the preferred method. nih.govnih.govnih.govresearchgate.net This technique allows for the physical separation of the fluorescent product from the unreacted substrate and other potential interfering compounds in the reaction mixture. nih.govnih.gov The amount of product is then quantified by its fluorescence signal. This method offers high sensitivity and specificity. For instance, an HPLC-based assay using a C17-dihydrosphingosine 1-phosphate substrate and derivatization of the resulting pentadecanal (B32716) with a fluorescent tag has been developed for sensitive S1PL activity measurement. nih.gov

Kinetic Characterization: Determination of Michaelis-Menten Constants (Km)

A key aspect of characterizing an enzyme is determining its kinetic parameters, such as the Michaelis-Menten constant (Km). The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for its substrate.

To determine the Km for a fluorogenic substrate, S1PL activity is measured at various substrate concentrations while keeping the enzyme concentration constant. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. This allows for the calculation of both Km and the maximum reaction velocity (Vmax). For example, the Km of S1PL for a BODIPY-sphingosine 1-phosphate substrate was determined to be 35 µM. nih.gov Another study using a C17-Sa1P substrate reported a Km value of 2.68 μM. nih.gov

Linearity and Sensitivity Considerations in Assay Development

For an S1PL assay to be reliable, it is crucial to establish its linearity and sensitivity.

Linearity: The assay should exhibit a linear response with respect to both time and enzyme concentration. This means that the rate of product formation should be constant over a defined period and directly proportional to the amount of enzyme added. nih.govnih.govnih.gov Linearity experiments are performed by measuring S1PL activity at different time points and with varying amounts of enzyme source. nih.govnih.gov For instance, an S1PL-catalyzed reaction was found to be linear over a 30-minute period. nih.gov Another assay showed linearity with up to 50 µg of total protein from cell lysates. nih.gov

Sensitivity: The sensitivity of the assay refers to the lowest level of S1PL activity that can be reliably detected. This is often expressed as the limit of detection (LOD) and the limit of quantitation (LOQ). nih.gov The use of highly fluorescent probes and optimized reaction conditions can significantly enhance the sensitivity of the assay, allowing for the detection of low levels of S1PL activity in various biological samples. nih.govnih.gov For example, a developed HPLC-based fluorescence assay could detect S1PL levels as low as 4 pmol/mg/min. nih.gov

Cellular and Tissue-Based S1PL Activity Measurements

Beyond in vitro characterization, fluorogenic substrates can also be employed to measure S1PL activity within the more complex environments of intact cells and tissue preparations. These measurements provide valuable insights into the regulation of S1PL in a more physiological context.

Cellular assays have been developed to assess the activity of S1PL inhibitors in intact cells. nih.govnih.gov In one approach, cells are treated with an S1PL inhibitor, and the resulting accumulation of intracellular S1P is measured. nih.gov Another method takes advantage of the fact that a portion of the accumulated intracellular S1P is secreted into the culture medium, where it can be quantified using a sensitive reporter cell line. nih.gov

Similarly, S1PL activity can be measured in tissue homogenates to understand the enzyme's role in different organs and its response to various stimuli or pathological conditions. researchgate.net For example, a study demonstrated the use of a fluorogenic assay to document S1PL activity in tissue homogenates without the need for an extraction step. researchgate.net The ability to measure S1PL activity in different F9 mouse embryonal carcinoma cell lines (wild-type, S1PL knockdown, and S1PL overexpressing) highlights the utility of these substrates in cellular models. mdpi.com

Interactive Data Table: S1PL Activity in Different F9 Cell Lines

| Cell Line | Genotype | S1PL Activity (pmol/mg protein/min) |

|---|---|---|

| F9-0 | Wild Type | 24.5 |

| F9-2 | S1PL Knockdown | 3.6 |

| F9-4 | S1PL Overexpressing | 170.05 |

Data from a study measuring the conversion of C17-Sa1P to pentadecanal. mdpi.com

Application in Intact Cells and Live Cell Imaging

A significant advantage of S1P lyase fluorogenic substrates is their applicability in living cells, allowing for the real-time visualization of SPL activity. Researchers have successfully developed fluorogenic sensors that can be loaded into intact cells, providing a dynamic view of enzymatic function within a cellular context. researchgate.net For instance, the probe RBM148, when loaded into cationic liposomes, has been used to determine S1PL activity in intact cells. researchgate.net This approach overcomes the limitations of assays that rely on cell lysates, which may not accurately reflect the enzymatic activity in a living system. The ability to perform live-cell imaging of SPL activity opens new avenues for understanding the spatial and temporal regulation of S1P metabolism.

Measurement in Genetically Modified Cell Lines

Genetically modified cell lines have been instrumental in elucidating the function of SPL. The use of fluorogenic substrates in these models allows for precise measurement of how SPL activity is altered by genetic manipulation.

Sgpl1-null cells: In mouse embryonic fibroblasts lacking the Sgpl1 gene (Sgpl1-null), SPL activity is nearly undetectable, as demonstrated by the minimal production of hexadecanal, a product of SPL-mediated cleavage. nih.gov This confirms the specificity of the assay for SPL activity.

SPL-knockdown (SPL-KD) cells: Studies using SPL-knockdown (SPL-KD) cells, such as the F9-2 mouse embryonal carcinoma cell line, have shown reduced SPL activity compared to wild-type cells. nih.govmdpi.com These models are valuable for studying the consequences of partial SPL deficiency.

S1PL-overexpressed cells: Conversely, cell lines engineered to overexpress S1PL, such as the F9-4 mouse embryonal carcinoma cell line, exhibit significantly higher SPL activity. nih.govmdpi.com For example, F9-4 cells showed a sevenfold higher SPL activity compared to wild-type F9-0 cells. nih.gov Overexpression models have also been used in insulin-secreting INS1E cells, where SPL overexpression led to a 35% decrease in intracellular S1P levels. nih.gov These cells are crucial for investigating the effects of elevated SPL function and for screening potential SPL inhibitors.

The table below summarizes the key findings from studies using genetically modified cell lines.

| Cell Line Type | Key Findings | Reference(s) |

| Sgpl1-null | Near-zero SPL activity, confirming assay specificity. | nih.gov |

| SPL-knockdown (SPL-KD) | Reduced SPL activity, useful for studying partial deficiency. | nih.govmdpi.com |

| S1PL-overexpressed | Significantly increased SPL activity, enabling studies on elevated enzyme function and inhibitor screening. | nih.govmdpi.comnih.gov |

Assessment in Primary Cell Cultures and Tissue Explants

Fluorogenic substrate assays have also been successfully applied to measure SPL activity in more complex biological systems like primary cell cultures and tissue explants. This allows for the study of SPL in a more physiologically relevant context.

For example, high levels of SPL activity have been measured in wild-type mouse small intestine tissues, while SPL knockout tissues from the same region showed no detectable activity. nih.gov This demonstrates the utility of these assays in tissue-level analysis. Furthermore, studies on human lymph nodes have revealed that CD68+ antigen-presenting cells are the primary expressors of SGPL1 on the parenchymal side of marginal reticular cells, suggesting a role for these cells in maintaining the S1P gradient crucial for lymphocyte egress. nih.gov The ability to assess SPL activity in such specific cell populations within tissues highlights the precision of fluorogenic substrate-based methods.

Comparative Analysis with Alternative S1PL Activity Assays

While fluorogenic assays offer significant advantages, it is important to compare them with other established methods for measuring S1PL activity.

Radiometric Assays

Historically, radiometric assays were the standard for measuring SPL activity. nih.gov These assays typically involve using a radiolabeled substrate, such as [3H]S1P, and quantifying the radioactive product after separation by techniques like thin-layer chromatography. nih.gov

Advantages of Radiometric Assays:

High sensitivity.

Disadvantages of Radiometric Assays:

Involve the use of hazardous radioactive materials.

Are often cumbersome and time-consuming, requiring multiple separation and quantification steps. nih.gov

May not be suitable for high-throughput screening.

In contrast, fluorogenic assays are generally safer, faster, and more amenable to high-throughput applications. nih.gov The sensitivity of some fluorescence assays has been shown to be comparable to or even better than that of radioactive assays. nih.gov

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly specific and sensitive method for quantifying the products of the SPL reaction. nih.govoup.com

Advantages of Mass Spectrometry:

High specificity and sensitivity, allowing for the direct measurement of native products.

Can be used to analyze a wide range of sphingolipid species simultaneously.

Disadvantages of Mass Spectrometry:

Requires expensive and specialized equipment.

Sample preparation can be complex and time-consuming.

May not be suitable for real-time measurements in live cells.

While MS-based methods are powerful for detailed lipidomic analysis, fluorogenic assays are often more practical for routine enzyme activity measurements and high-throughput screening due to their simplicity and lower cost.

Enzyme-Coupled Spectrophotometric Assays

Enzyme-coupled spectrophotometric assays represent another alternative for measuring SPL activity. These assays typically link the production of a product from the SPL reaction to a subsequent enzymatic reaction that generates a colored or fluorescent product that can be measured with a spectrophotometer. nih.gov

Advantages of Enzyme-Coupled Assays:

Can be performed using standard laboratory equipment (spectrophotometer).

Can be adapted for high-throughput screening.

Disadvantages of Enzyme-Coupled Assays:

The assay's reliability depends on the kinetics and specificity of the coupling enzyme.

Potential for interference from compounds that affect the coupling enzyme.

Compared to enzyme-coupled assays, direct fluorogenic substrate assays offer a more direct and potentially less interference-prone method for measuring SPL activity.

The following table provides a comparative overview of the different assay methods.

| Assay Method | Principle | Advantages | Disadvantages |

| Fluorogenic Substrate Assays | Enzymatic cleavage of a substrate releases a fluorescent product. | High sensitivity, real-time measurement, suitable for live-cell imaging and high-throughput screening, non-radioactive. | Potential for substrate-specific artifacts, may require specific instrumentation (fluorometer). |

| Radiometric Assays | Quantification of a radiolabeled product. | High sensitivity. | Use of hazardous materials, cumbersome, not ideal for high-throughput screening. |

| Mass Spectrometry-Based Methods | Direct quantification of reaction products by their mass-to-charge ratio. | High specificity and sensitivity, can perform lipidomic profiling. | Expensive equipment, complex sample preparation, not suitable for real-time measurements. |

| Enzyme-Coupled Spectrophotometric Assays | The product of the SPL reaction is a substrate for a second enzyme that produces a detectable signal. | Uses standard lab equipment, adaptable for high-throughput screening. | Indirect measurement, potential for interference with the coupling enzyme. |

Applications of S1p Lyase Fluorogenic Substrates in Academic Research

Characterization of S1PL Isoforms and Homologs

The development of fluorogenic assays has been crucial in characterizing S1PL enzymes from various species, shedding light on their evolutionary conservation and species-specific functions.

In mammals, S1P lyase is encoded by the SGPL1 gene. nih.govnih.gov Fluorogenic substrates have been instrumental in characterizing the enzymatic properties of human SGPL1. These substrates have been used to determine the kinetic parameters of the enzyme and to assess its activity in various cell and tissue extracts. nih.govresearchgate.net Such studies are fundamental to understanding the physiological roles of SGPL1 in maintaining sphingolipid homeostasis and its dysregulation in diseases like cancer and autoimmune disorders. researchgate.net

Recent research has identified S1PL homologs in pathogenic bacteria, suggesting a role for sphingolipid metabolism in host-pathogen interactions.

Burkholderia pseudomallei , the causative agent of melioidosis, possesses two homologous S1PL proteins, S1PL2021 and S1PL2025. nih.gov Studies utilizing mass spectrometry-based methods and enzyme-coupled spectrophotometric assays have confirmed their catalytic activity. nih.gov Furthermore, the crystal structure of PLP-bound S1PL2021 has been resolved, revealing a conserved active site architecture. nih.gov Research has shown that these bacterial S1PLs are secreted during infection and are critical for the bacterium's ability to replicate within macrophages and evade the host's immune response. nih.govresearchgate.net

Legionella pneumophila , the bacterium responsible for Legionnaires' disease, also translocates an S1PL effector protein, LpSpl, into the host cell. pnas.orgnih.gov The enzymatic activity of LpSpl was confirmed using a fluorogenic coumarinic sphinganine (B43673) 1-phosphate analog. pnas.org Structural and functional analyses have revealed a high degree of similarity between LpSpl and its eukaryotic counterparts. pnas.org These studies have demonstrated that by degrading host S1P, LpSpl disrupts host sphingolipid metabolism and curtails autophagy, an essential cellular defense mechanism, thereby promoting bacterial virulence. pnas.orgnih.gov

Elucidation of S1PL Regulatory Mechanisms

Fluorogenic substrates have been pivotal in investigating the complex mechanisms that govern S1PL activity within the cell.

A significant regulatory mechanism for mammalian S1PL is post-translational modification. Recent studies have identified S1PL as a substrate for the inositol-requiring enzyme-1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress. nih.govnih.gov During ER stress, IRE1's kinase domain phosphorylates S1PL. This phosphorylation event leads to the inhibition of S1PL's enzymatic activity, resulting in the accumulation of intracellular S1P. nih.govnih.gov This regulatory axis has been shown to be crucial for coordinating the ER stress response with the mitochondrial unfolded protein response. nih.gov While direct use of fluorogenic substrates to measure the activity of the phosphorylated and unphosphorylated forms of the enzyme is a logical application, studies have more commonly used other methods like Phos-tag gels to specifically assess the phosphorylation status of IRE1 itself. springernature.com

S1PL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, meaning PLP is an essential cofactor for its catalytic activity. nih.gov The binding of PLP to the enzyme is crucial, and its conformational changes are integral to the catalytic mechanism of PLP-dependent enzymes. researchgate.net Assays utilizing fluorogenic substrates are inherently dependent on the presence of sufficient PLP for enzyme function. Specific fluorometric assay kits are also available to measure the concentration of PLP itself in various samples, which can be important for ensuring that enzyme activity is not limited by cofactor availability. sigmaaldrich.com

Furthermore, fluorogenic assays are a primary tool for studying the effects of inhibitors on S1PL activity. By measuring the decrease in fluorescence signal in the presence of a test compound, researchers can determine the inhibitory potency (e.g., IC50 value) of the compound. This is fundamental for the discovery and characterization of novel S1PL inhibitors.

High-Throughput Screening (HTS) for S1PL Modulators

The compatibility of fluorogenic assays with microplate formats makes them ideally suited for high-throughput screening (HTS) of large chemical libraries to identify novel modulators of S1PL activity. mdpi.combohrium.com The principle of HTS for S1PL inhibitors involves dispensing the enzyme, the fluorogenic substrate, and compounds from a library into the wells of a microplate. nih.govnih.gov A decrease in the rate of fluorescence generation compared to a control indicates potential inhibition of S1PL.

Identification of Novel S1PL Inhibitors

A primary application of S1P lyase fluorogenic substrates is in the identification of new S1PL inhibitors. researchgate.net These inhibitors have therapeutic potential for a range of conditions, including autoimmune diseases and cancer. echelon-inc.com The assay principle is straightforward: in the presence of an effective inhibitor, the enzymatic activity of S1PL is reduced, leading to a decrease in the fluorescent signal. This allows for the rapid screening of large compound libraries to identify "hits"—molecules that show inhibitory activity. pearsonhighered.com

For instance, a coumarinic sphinganine 1-phosphate analog has been utilized as an S1PL substrate. nih.gov Upon cleavage by S1PL, a coumarinic aldehyde is formed, which then undergoes β-elimination to release the highly fluorescent product, umbelliferone (B1683723). nih.gov This method provides a clear and quantifiable readout of S1PL inhibition.

Screening Formats for Chemical Biology and Lead Compound Discovery

The development of fluorogenic substrates has been instrumental in establishing high-throughput screening (HTS) assays for S1PL. sigmaaldrich.comresearchgate.net HTS allows for the automated testing of thousands of chemical compounds in a short period, significantly accelerating the pace of drug discovery. sigmaaldrich.comgenome.gov Quantitative HTS (qHTS) takes this a step further by testing compounds at multiple concentrations, providing a more detailed pharmacological profile and reducing the likelihood of false positives. genome.gov

These screening formats are not only used to identify inhibitors but also to characterize their potency and mechanism of action. The data generated from these screens, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are crucial for selecting promising lead compounds for further development.

Probing the Biological Roles of S1PL and Sphingolipid Homeostasis

Beyond drug discovery, S1P lyase fluorogenic substrates are vital for understanding the fundamental biological roles of S1PL and the intricate network of sphingolipid metabolism.

Impact on Cellular Processes and Physiological Functions

The use of fluorogenic substrates has been pivotal in elucidating the role of S1PL in various cellular processes.

Recent studies have revealed a connection between S1PL, ER stress, and the mitochondrial unfolded protein response (UPRmt), a cellular stress response pathway. nih.govnih.gov It has been discovered that S1PL is a substrate for the IRE1 kinase, a key sensor of ER stress. nih.gov Phosphorylation of S1PL by IRE1 inhibits its enzymatic activity, leading to an increase in intracellular S1P levels. nih.gov This accumulation of S1P, in turn, potentiates UPRmt signaling. nih.govnih.gov This intricate crosstalk highlights the role of S1PL in coordinating cellular stress responses between the ER and mitochondria. nih.gov

S1PL plays a significant role in regulating the proliferation and pluripotency of stem cells. nih.govnih.gov In murine embryonic stem cells (mESCs), high levels of S1PL have been observed. nih.gov Studies have shown that silencing S1PL in mESCs leads to increased cellular S1P levels, enhanced proliferation rates, and sustained expression of pluripotency markers. nih.gov This effect is mediated through the S1P2 receptor and the STAT3 signaling pathway. nih.govnih.gov Furthermore, inhibition of S1PL has been shown to be beneficial for the ex vivo expansion of ESCs for potential therapeutic applications. nih.gov S1PL also plays a role in the function of muscle stem cells, known as satellite cells. nih.govnih.gov

Data Tables

Table 1: Examples of S1PL Inhibitors and their Characteristics

| Inhibitor | Type | Notes |

| 4-deoxypyridoxine (B1198617) (DOP) | Small Molecule | Has been shown to induce lymphopenia in mice. nih.gov |

| 2-acetyl-5-tetrahydroxybutyl imidazole (B134444) (THI) | Small Molecule | Also demonstrated to cause lymphopenia in animal models. nih.gov |

| JTE-013 | S1P₂ Antagonist | Used to probe the S1P₂/STAT3 signaling pathway in stem cells. nih.gov |

| W123 | S1P₁ Antagonist | Employed in studies to differentiate the roles of S1P receptor subtypes. nih.gov |

| BML241 | S1P₃ Antagonist | Utilized to investigate the involvement of the S1P₃ receptor in cellular responses. nih.gov |

Table 2: Research Findings on the Role of S1PL in Cellular Processes

| Cellular Process | Key Finding | Model System |

| ER Stress & UPRmt | IRE1-mediated phosphorylation of S1PL inhibits its activity, leading to S1P accumulation and potentiation of UPRmt. nih.govnih.gov | Mammalian cells |

| Embryonic Stem Cell Homeostasis | Silencing S1PL in mESCs increases proliferation and maintains pluripotency via an S1P₂/STAT3 signaling pathway. nih.govnih.gov | Murine Embryonic Stem Cells (mESCs) |

Compound Names Mentioned in this Article

2-acetyl-5-tetrahydroxybutyl imidazole (THI)

4-deoxypyridoxine (DOP)

BML241

Ceramide

JTE-013

S1P Lyase Fluorogenic Substrate

Sphingosine-1-phosphate (S1P)

Umbelliferone

W123

Myogenic Differentiation and Muscle Homeostasis

Sphingosine-1-phosphate lyase (SPL) is a key regulator of myogenic differentiation, the process by which myoblasts differentiate and fuse to form mature muscle fibers (myotubes), as well as in maintaining muscle homeostasis. nih.govnih.gov SPL achieves this by controlling the levels of sphingosine-1-phosphate (S1P), a bioactive lipid that influences muscle development and satellite cell activation. nih.govnih.gov

Research has shown that SPL expression is induced during myoblast differentiation. nih.govunibocconi.it To understand its specific role, studies have utilized SPL-knockdown (SPL-KD) myoblast cell lines. These cells, lacking functional SPL, accumulate high levels of both intracellular and extracellular S1P. nih.govunibocconi.it A primary consequence of this S1P accumulation is a failure to form myotubes under conditions that would normally trigger myogenic differentiation. nih.govunibocconi.it

The block in differentiation in SPL-KD cells is linked to a delayed induction of crucial myogenic microRNAs (miRNAs), specifically miR-1, miR-206, and miR-486. nih.govunibocconi.it The S1P/SPL/S1P-receptor axis has been identified as a regulator of the expression of these miRNAs, which are essential for promoting myogenesis. nih.govnih.gov

Interestingly, the differentiation block in SPL-KD cells can be overcome through several interventions:

S1P Receptor Modulation: Treatment with an S1P1 receptor agonist or an S1P2 receptor antagonist can rescue differentiation, suggesting that the balance of signaling through different S1P receptors is critical. nih.govunibocconi.it

miRNA Mimics: Transfecting SPL-KD cells with mimics for miR-1 or miR-206 also restores their ability to differentiate. nih.govunibocconi.it

These findings highlight that SPL, by regulating S1P levels and subsequent S1P receptor signaling, plays a critical role in controlling the expression of myogenic miRNAs, thereby governing myogenic differentiation. nih.govnih.gov This positions SPL as a potential therapeutic target for conditions like muscular dystrophy, where muscle regeneration is impaired. nih.govunibocconi.it

Lymphocyte Trafficking and Immune System Regulation

Here's a breakdown of its key functions:

Control of Lymphocyte Egress: S1P levels are kept low within lymphoid tissues due to the activity of S1P lyase, while they are high in the blood and lymph. nih.gov Lymphocytes express S1P receptors, and this concentration gradient guides their movement out of the tissues and into the circulatory system. nih.gov Disruption of this gradient, for instance, through the inhibition or absence of S1P lyase, leads to the sequestration of mature T cells in the thymus and lymph nodes, resulting in lymphopenia (a reduced number of lymphocytes in the blood). plos.org

T-cell Maturation and Development: Complete absence of S1P lyase has been shown to affect not only the egress of mature T cells but also their maturation and development within the thymus. plos.org

Therapeutic Potential: The sensitivity of lymphocyte trafficking to S1P lyase activity makes it an attractive therapeutic target. plos.org Partial inhibition of S1P lyase can induce immunosuppression by preventing lymphocyte egress from lymph nodes, which is a strategy being explored for T cell-dependent inflammatory conditions. immunologyresearchjournal.com This is similar to the mechanism of the immunosuppressant drug FTY720 (fingolimod), which targets S1P receptors. nih.govplos.org

In essence, the SphK–S1P–S1PR axis, which is regulated by S1P lyase, is fundamental to immune responses by influencing lymphocyte trafficking, the activation of innate immune cells, and T cell differentiation. nih.gov

Lysosomal Metabolism and Protein Turnover (e.g., Amyloid Precursor Protein (APP) Processing)

S1P lyase plays a significant role in lysosomal function and the metabolism of proteins, including the amyloid precursor protein (APP). nih.govnih.gov APP is a protein that is central to the pathology of Alzheimer's disease, as its sequential cleavage by β- and γ-secretases can generate amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govnih.govyoutube.com

Research has demonstrated that the inhibition or deficiency of S1P lyase leads to the intracellular accumulation of S1P. nih.govnih.gov This accumulation has several key consequences for lysosomal metabolism and APP processing:

Impaired APP Degradation: Cells lacking functional S1P lyase show a significant accumulation of full-length APP and its C-terminal fragments (CTFs). nih.govnih.gov This indicates that S1P lyase is important for the normal lysosomal degradation of APP. nih.gov

Reduced γ-Secretase Activity: The accumulation of intracellular S1P has been shown to decrease the activity of γ-secretase, one of the enzymes responsible for the final cleavage of APP to produce Aβ. nih.govnih.gov

General Lysosomal Impairment: The effects of S1P lyase deficiency are not limited to APP. The accumulation of S1P also impairs the maturation of the lysosomal enzyme cathepsin D and the degradation of another protein, Lamp-2. nih.govnih.govresearchgate.net This suggests a more general impairment of lysosomal activity. nih.govnih.gov

Role of Calcium: Interestingly, the accumulation of APP and its fragments in S1P lyase-deficient cells can be reversed by stimulating the release of calcium from either the endoplasmic reticulum or lysosomes. nih.govnih.gov

These findings underscore the importance of S1P lyase in maintaining lysosomal homeostasis and in the cellular metabolism of APP. nih.gov By influencing these pathways, S1P lyase represents a potential target for modulating the generation of Aβ and could be relevant for therapeutic strategies aimed at Alzheimer's disease. nih.gov

Challenges and Future Directions in S1p Lyase Fluorogenic Substrate Research

Addressing Limitations in Current Fluorogenic Substrate Design

Current fluorogenic substrates for S1PL, while useful, have inherent limitations that need to be overcome to enhance their reliability and utility in complex biological systems.

A significant challenge in the design of S1PL fluorogenic substrates is ensuring their specificity. The cellular environment contains a multitude of enzymes, some of which may exhibit cross-reactivity with the synthetic substrate, leading to off-target cleavage and inaccurate measurements of S1PL activity.

The metabolism of sphingolipids is a complex network involving several enzymes that could potentially interact with S1PL fluorogenic substrates. For instance, lipid phosphatases such as S1P phosphatases (SPPs) and phospholipid phosphatases (PLPPs) are responsible for the dephosphorylation of S1P. nih.govnih.gov While the primary cleavage site for S1PL is the C2-C3 carbon bond of S1P, it is conceivable that some fluorogenic analogs could be susceptible to dephosphorylation by these phosphatases, which could either alter the substrate's properties or represent a non-S1PL-mediated degradation pathway.

Furthermore, the broader class of lyases and other hydrolases present in the cell could potentially cleave the fluorogenic substrate, especially if the structural mimicry of the natural substrate is not perfect. While specific instances of off-target cleavage of current S1PL fluorogenic substrates by other named enzymes are not extensively documented in the literature, the potential for such cross-reactivity remains a critical consideration in probe design and data interpretation. The use of S1PL knockout or knockdown cells can help validate the specificity of a new probe by demonstrating a lack of signal in the absence of the target enzyme. researchgate.net

For a fluorogenic substrate to be effective in living cells, the enzymatic cleavage must result in an efficient and detectable release of the fluorescent reporter. However, the complex and crowded environment of the cell can impede this process. The efficiency of the reporter release can be influenced by several factors, including the stability of the reaction intermediate and the local pH. nih.gov

Many current S1PL fluorogenic substrates are based on a coumarin (B35378) fluorophore, which is released upon enzymatic cleavage and subsequent chemical rearrangement. The design of these substrates often requires a two-step process for fluorescence generation, which can limit the temporal resolution of the assay. For instance, some probes require a retro-oxa-Michael reaction for the release of the fluorescent reporter, which can be influenced by the local environment. nih.gov

Strategies to optimize reporter release include the design of "turn-on" probes that exhibit a more direct and rapid fluorescence enhancement upon cleavage. Additionally, developing probes that release precipitating fluorochromes could help to localize the signal to the site of enzymatic activity and prevent diffusion of the reporter throughout the cell. nih.gov

The ideal fluorogenic substrate should closely mimic the natural substrate, sphingosine-1-phosphate, to ensure high affinity and specificity for S1PL. Achieving this mimicry is a significant challenge in substrate design. The introduction of a bulky fluorophore can alter the substrate's conformation and its interaction with the enzyme's active site.

Researchers have explored various chemical modifications to improve the affinity and specificity of S1PL fluorogenic substrates. For example, the introduction of a vinyl unit between the aminodiol moiety and the umbelliferone (B1683723) reporter in some probes was found to significantly increase affinity, likely due to the closer structural resemblance of the vinylogated probe to the natural substrate. nih.gov

Further research into the crystal structure of human S1PL can provide valuable insights for the rational design of new substrates with improved mimicry. By understanding the precise interactions between the natural substrate and the enzyme's active site, it is possible to design synthetic analogs that bind with higher affinity and are more selectively cleaved by S1PL.

| Compound Name | Description |

| S1P Lyase Fluorogenic Substrate | A synthetic molecule designed to produce a fluorescent signal upon cleavage by S1P lyase. nih.govechelon-inc.comdntb.gov.uaresearchgate.netnih.gov |

| Umbelliferone | A fluorescent product released from certain S1P lyase fluorogenic substrates. dntb.gov.uaresearchgate.netnih.gov |

| 7-hydroxycoumarin | Another name for umbelliferone. nih.govechelon-inc.comdntb.gov.uaresearchgate.netnih.gov |

| RBM13 | A specific this compound. dntb.gov.uaresearchgate.net |

| RBM148 | A fluorogenic probe for S1P lyase activity in intact cells. nih.gov |

Development of Advanced Fluorogenic Probes for Specific Research Needs

To address more specific biological questions, the next generation of S1PL fluorogenic probes needs to offer enhanced capabilities, such as cell-type specificity and the ability to perform real-time imaging in vivo.

S1P lyase is expressed in various tissues and cell types and is localized to the endoplasmic reticulum. nih.govmit.edu To dissect the specific roles of S1PL in different cellular contexts, there is a need for probes that can selectively report on its activity in specific cell populations or subcellular compartments.

Designing cell-specific probes can be achieved by conjugating the fluorogenic substrate to a molecule that targets a specific cell surface receptor or transporter. This approach would allow for the preferential uptake of the probe into the target cells, enabling the measurement of S1PL activity in a specific cell type within a heterogeneous population.

For subcellular localization, probes can be designed with specific targeting motifs. For example, a probe could be engineered to accumulate in the endoplasmic reticulum, the primary site of S1PL activity. This could be achieved by incorporating moieties that are recognized by ER-resident proteins or that have physicochemical properties promoting ER retention. mit.edu While general strategies for designing organelle-specific probes exist, the development of S1PL-specific probes with these capabilities is still an active area of research. mit.edu

Visualizing S1PL activity in a living organism presents a significant challenge due to the need for probes with deep tissue penetration and high signal-to-noise ratios. Near-infrared (NIR) fluorogenic probes are particularly promising for in vivo imaging because their longer excitation and emission wavelengths minimize tissue autofluorescence and light scattering. nih.gov

The development of self-immobilizing NIR fluorogenic probes represents a significant advancement for in vivo imaging. nih.gov These probes are designed to covalently bind to cellular components near the site of enzymatic activity upon cleavage, thus preventing the diffusion of the fluorescent signal and enhancing detection sensitivity. While this technology has been demonstrated for other enzymes, its application to S1PL could enable high-resolution in vivo imaging of its activity.

Integration with Multi-Omics Approaches

A key frontier in understanding the comprehensive impact of SPL is the integration of its activity data with broader systems biology datasets. This holistic approach promises to reveal the intricate network of molecular changes governed by this pivotal enzyme.

The irreversible degradation of S1P by SPL produces phosphoethanolamine and hexadecenal, which can then enter glycerophospholipid and fatty acid metabolism, respectively. nih.govmdpi.com This positions SPL as a crucial node linking sphingolipid metabolism with other major lipid pathways. Studies in models with SPL deficiency have revealed significant alterations in the broader lipidome, affecting not only sphingolipids but also glycerophospholipids, cholesterol, and triacylglycerols. nih.govnih.govwikipedia.org

Future research will focus on more direct correlations between SPL activity, measured using fluorogenic substrates, and comprehensive lipidomic and proteomic profiles. By quantifying SPL activity in various cell types or tissues and simultaneously analyzing the lipid and protein landscapes, researchers can build detailed models of how fluctuations in SPL function ripple through the cellular machinery. This integrated approach will be invaluable for understanding the systemic effects of SPL dysregulation in various diseases. For instance, in cancer research, linking SPL activity to specific lipid and protein signatures could uncover novel biomarkers for disease progression or therapeutic response. nih.gov

Expanding the Scope of Application

The utility of S1P lyase fluorogenic substrates extends beyond basic enzymatic characterization. These tools are poised to accelerate research in a variety of disease contexts and to streamline the discovery of new drugs.

Dysregulation of SPL and S1P signaling has been implicated in a growing number of pathologies, making the investigation of SPL in relevant disease models a critical research area.

Neurodegenerative Diseases: Altered sphingolipid metabolism is a feature of several neurodegenerative disorders. nih.gov For example, increased SPL levels have been observed in Alzheimer's disease, suggesting a potential contribution to the disease process. nih.gov Conversely, inhibiting SPL has shown therapeutic potential in preclinical models of Huntington's disease. researchgate.net Fluorogenic substrates are instrumental in these studies for quantifying SPL activity in neural cells and for screening potential therapeutic modulators.

Cancer: The role of SPL in cancer is complex and appears to be context-dependent. nih.govamegroups.org In some cancers, SPL can suppress tumor growth by degrading the pro-survival lipid S1P. nih.gov In others, the metabolic products of the SPL reaction may contribute to cancer progression. nih.gov Fluorogenic assays are essential for dissecting these divergent roles in different cancer models and for evaluating the efficacy of SPL-targeting therapies. echelon-inc.com

Metabolic Diseases: The link between sphingolipid metabolism and metabolic disorders like type 2 diabetes is an area of active investigation. mdpi.com SPL plays a role in pancreatic beta-cell function and sensitivity to lipotoxicity. nih.gov By enabling precise measurement of SPL activity, fluorogenic substrates can help to clarify the mechanisms by which SPL influences glucose homeostasis and insulin (B600854) sensitivity. mdpi.com

Targeting sphingolipid metabolism is a promising strategy for the development of new drugs for a range of conditions, including autoimmune diseases, cancer, and neurodegenerative disorders. nih.govnih.govresearchgate.net SPL, as a key regulatory enzyme, is a particularly attractive target. acs.org

The development of S1P lyase fluorogenic substrates has significantly enhanced the ability to screen for and characterize novel SPL inhibitors. nih.gov High-throughput screening (HTS) campaigns, which are essential for modern drug discovery, can leverage the fluorescent readout of these substrates to rapidly assess the potency of thousands of potential drug candidates. acs.org This accelerates the identification of lead compounds that can then be further optimized for clinical development. The insights gained from these screens can lead to the creation of a new generation of therapeutics aimed at modulating sphingolipid signaling for therapeutic benefit.

Compound Names

| Compound Name |

| This compound |

| 7-hydroxycoumarin |

| Phosphoethanolamine |

| Hexadecenal |

| FTY720 (Fingolimod) |

| 2-acetyl-5-tetrahydroxybutyl imidazole (B134444) (THI) |

Q & A

Q. How does the S1P Lyase Fluorogenic Substrate enable real-time monitoring of enzyme activity in vitro?

The substrate is cleaved by S1P lyase, releasing umbelliferone, a fluorescent product. Fluorescence intensity (measured at Ex 360 nm/Em 450 nm) correlates with enzyme activity over time, allowing kinetic analysis using microplate readers or spectrofluorometers. This method avoids radioactive labeling and supports high-throughput screening .

Q. What spectral parameters and instrumentation are optimal for detecting umbelliferone in S1P lyase assays?

Use a spectrofluorometer with excitation at 360 nm and emission at 450 nm. Calibration curves with known umbelliferone concentrations ensure quantitation. Signal stability requires pH buffering (e.g., Tris-HCl, pH 7.4) to minimize environmental interference .

Q. How to optimize substrate concentration for S1P lyase activity assays?

Perform Michaelis-Menten kinetics: vary substrate concentrations (e.g., 1–50 µM) and measure initial velocities. The Km value determines optimal saturation. Avoid substrate inhibition by testing concentrations beyond Km. Include negative controls (heat-inactivated enzyme) to confirm specificity .

Q. What purity and stability standards are required for the substrate to ensure reproducibility?

≥98% purity (validated via HPLC) and storage at -20°C in desiccated conditions prevent hydrolysis. Pre-assay checks for background fluorescence (incubate substrate without enzyme) are critical. Batch-to-batch variability should be ≤5% .

Advanced Research Questions

Q. How does TLR-induced downregulation of S1P lyase in dendritic cells (DCs) affect fluorogenic substrate-based activity measurements?

TLR ligands (e.g., LPS) reduce sgpl1 mRNA and protein levels in DCs, lowering S1P lyase activity. Validate via qPCR/Western blot alongside fluorogenic assays. Note that prolonged LPS activation increases hexadecenal, which may quench fluorescence; confirm data with LC-MS .

Q. What experimental controls are critical to avoid artifacts in kinetic assays using this substrate?

Include:

Q. How can fluorogenic substrate data be integrated with cytokine profiling to assess S1P lyase's role in immune signaling?

Pair activity assays with ELISA/qPCR for cytokines (e.g., IL-12p70, IL-6). Multivariate analysis (e.g., PCA) identifies correlations between enzyme activity and cytokine levels. For example, sgpl1 downregulation in DCs reduces IL-23 secretion, linking S1P metabolism to Th17 responses .

Q. What are the implications of hexadecenal accumulation in LPS-activated DCs for assay interpretation?

Hexadecenal, a byproduct of S1P cleavage, may oxidize or form adducts, altering fluorescence. Use quenching agents (e.g., sodium dithionite) or validate results with HPLC. In long-term assays, measure hexadecenal via GC-MS to differentiate enzyme activity from metabolite interference .

Q. How do sgpl1 knockout models validate substrate specificity in complex biological samples?

sgpl1-deficient cells or tissues show no fluorescence increase, confirming specificity. For example, bone marrow-derived DCs from Sgpl1⁻/⁻ mice retain background fluorescence, while wild-type cells show time-dependent signal. Cross-validate with radioisotopic assays (e.g., [³H]-S1P) .

Q. What are the limitations of fluorogenic substrates compared to radioisotopic methods for S1P lyase studies?

Fluorogenic assays lack sensitivity for low-abundance enzyme activity (e.g., in serum or low-expressing tissues). Radioisotopic methods ([³H]-S1P) detect sub-picomolar activity but require specialized handling. Use fluorogenic substrates for preliminary screens and radioisotopes for validation .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies between fluorogenic and antibody-based assays may arise from off-target substrate cleavage (e.g., by phospholipases). Confirm using siRNA knockdown or pharmacological inhibitors.

- Advanced Applications : Combine with CRISPR-Cas9 screens to identify regulators of S1P lyase activity in disease models (e.g., colon cancer or autoimmune encephalomyelitis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.